molecular formula C17H19BrFN3O2 B15116018 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B15116018
M. Wt: 396.3 g/mol
InChI Key: SQQLXZUSKRXUFY-UHFFFAOYSA-N
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Description

2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated methoxyphenyl group, a piperidine ring, and a fluoropyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C17H19BrFN3O2

Molecular Weight

396.3 g/mol

IUPAC Name

2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C17H19BrFN3O2/c1-23-16-3-2-13(18)8-12(16)11-22-6-4-15(5-7-22)24-17-20-9-14(19)10-21-17/h2-3,8-10,15H,4-7,11H2,1H3

InChI Key

SQQLXZUSKRXUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This precursor is then reacted with piperidine under controlled conditions to form the intermediate compound. The final step involves the introduction of the fluoropyrimidine group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluoropyrimidine moiety is particularly important for its ability to participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-iodopyrimidine: Contains an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

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